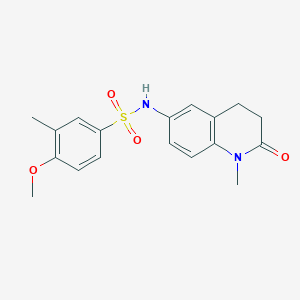

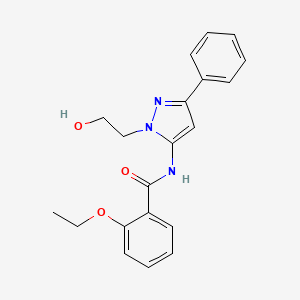

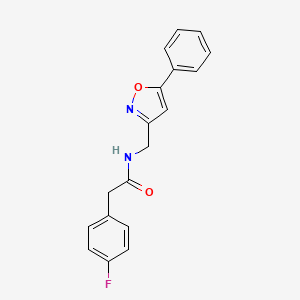

![molecular formula C24H24N2O5 B2496569 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide CAS No. 900997-06-0](/img/structure/B2496569.png)

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide often involves multi-step reactions. For instance, the synthesis of related pyrrolidinyl acetamide derivatives can include condensation reactions, nucleophilic substitutions, and cyclization steps under specific conditions to achieve the desired compound structure. Such processes highlight the complexity and the precision required in synthesizing these compounds (Saeedian Moghadam & Amini, 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is characterized by specific functional groups that contribute to their chemical behavior and biological activity. These include the pyrrolidinyl ring, methoxy groups, and the naphthyloxy moiety. The arrangement of these groups within the molecule can significantly influence its reactivity and interaction with biological targets (Lee et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including those that involve the functionalization of the pyrrolidinyl ring or modifications of the naphthyloxy and acetamide portions of the molecule. These reactions can lead to the formation of heterocyclic compounds, demonstrating the versatility of the core structure in synthetic chemistry (Hussein et al., 2009).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. These properties are influenced by the molecular structure, particularly the presence of substituents that can affect intermolecular interactions (Wu, Cheng, & Li, 2012).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and their potential to undergo redox reactions, are essential for understanding their mechanism of action in biological systems and their stability under various conditions. The presence of functional groups such as the acetamide and the ether linkage in the naphthyloxy moiety plays a significant role in these chemical properties (Gouda et al., 2022).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide and its derivatives are synthesized through various chemical processes. For instance, a compound with a similar structure, synthesized in good yield, targeted the VEGFr receptor, indicating potential anticancer activity confirmed by in silico modeling (Sharma et al., 2018).

Anticancer and Antimicrobial Activity

Derivatives of 5-oxopyrrolidine, including compounds with azole, diazole, and hydrazone moieties, demonstrated potent anticancer activity against A549 cells and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, highlighting the scaffold's potential for developing treatments targeting multidrug-resistant Gram-positive pathogens (Kairytė et al., 2022).

Free Radical Scavenging Activity

The compound N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative, showed potent free radical scavenging activity comparable to known antioxidants BHT and BHA. The study utilized in vitro assays and DFT-based computational methods, emphasizing the compound's potential as an antioxidant (Boudebbous et al., 2021).

Heterocyclic Chemistry

Cyanoacylation of 2-amino-tetrahydrobenzothiophene-3-carboxylate ethyl ester with cyanoacetamide afforded derivatives utilized as key intermediates for synthesizing various heterocyclic compounds, demonstrating the versatile applicability of this compound in the synthesis of biologically active molecules (Bialy & Gouda, 2011).

Eigenschaften

IUPAC Name |

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5/c1-29-21-10-8-19(13-22(21)30-2)26-14-18(12-24(26)28)25-23(27)15-31-20-9-7-16-5-3-4-6-17(16)11-20/h3-11,13,18H,12,14-15H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXURSMHASRSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)COC3=CC4=CC=CC=C4C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

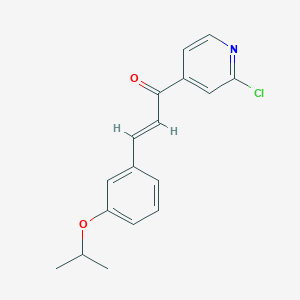

![N-[1-[2-(3-Methoxyphenyl)acetyl]-2,3-dihydroindol-6-yl]prop-2-enamide](/img/structure/B2496487.png)

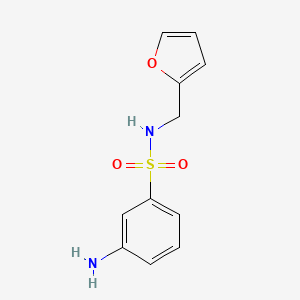

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)

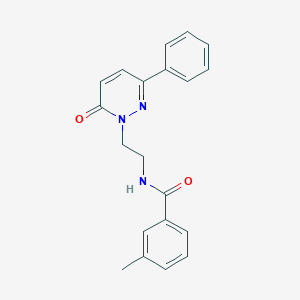

![N-(3-fluorobenzyl)-4-oxo-4-pyrrolo[1,2-a]quinoxalin-5(4H)-ylbutanamide](/img/structure/B2496507.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)